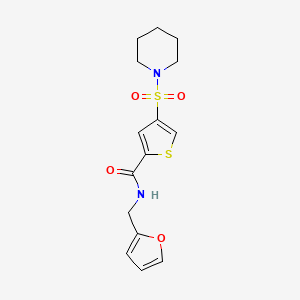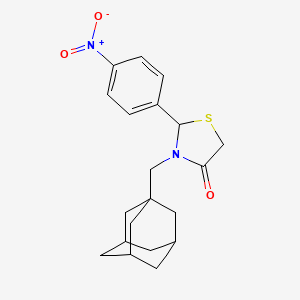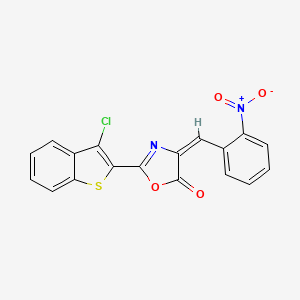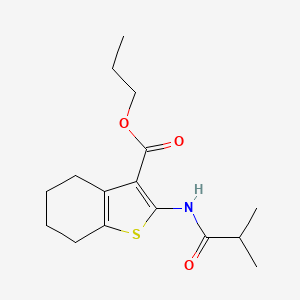
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as FUSTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. FUSTC is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide inhibits the activity of certain enzymes, such as topoisomerase II and reverse transcriptase, which are involved in DNA replication and transcription. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been found to exhibit potent antitumor and antiviral activities, making it a promising candidate for further research. However, N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several limitations for lab experiments. It is insoluble in water and has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide research. One direction is to explore the potential of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent for cancer and viral infections. Another direction is to investigate the mechanism of action of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its effects on various signaling pathways. Additionally, researchers can explore ways to improve the bioavailability of N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, such as developing prodrug derivatives or using drug delivery systems.
Méthodes De Synthèse
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarbonyl chloride. This reaction yields N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in good yields. Other methods include the reaction of 2-furylmethylamine with 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(2-furylmethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-15(16-10-12-5-4-8-21-12)14-9-13(11-22-14)23(19,20)17-6-2-1-3-7-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWCUBOLKPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)
![3-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5193593.png)

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)



![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![19-isopropyl-5,9-dimethyl-15-(3-methylphenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5193673.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)
